2-Thiophenecarbonyl Chloride: A Technical Guide to its Chemical Properties and Applications
2-Thiophenecarbonyl Chloride: A Technical Guide to its Chemical Properties and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Thiophenecarbonyl chloride, a pivotal chemical intermediate, is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity as an acylating agent allows for the introduction of the thiophene (B33073) moiety into a wide array of molecules, thereby modifying their biological and electronic properties. This document provides an in-depth overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its key applications and safety considerations.
Core Chemical and Physical Properties
2-Thiophenecarbonyl chloride is a clear, colorless to yellow-gray liquid that is sensitive to moisture.[1][2] It is classified as a combustible, corrosive liquid.[3][4] Proper storage is in a cool, dry, and well-ventilated area, typically between 2-8°C, under an inert atmosphere.[2][4]
Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | thiophene-2-carbonyl chloride | [5][] |
| Synonyms | 2-Thenoyl chloride, 2-Thienylcarbonyl chloride | [4][5] |
| CAS Number | 5271-67-0 | [2][5][][7] |
| Molecular Formula | C₅H₃ClOS | [2][5][] |
| Molecular Weight | 146.59 g/mol | [2][] |
| SMILES String | ClC(=O)c1cccs1 | |
| InChI Key | QIQITDHWZYEEPA-UHFFFAOYSA-N | [5] |
Physical and Spectroscopic Data
| Property | Value | Reference |
| Appearance | Clear colorless to yellow-gray liquid | [1][2] |
| Boiling Point | 206-208 °C (lit.) | [1][2] |
| Density | 1.371 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.590 (lit.) | [1][2] |
| Flash Point | 90 °C (194 °F) | [2][8] |
| Purity | 97% - 99% | [7] |
| Solubility | Soluble in Chloroform | [2] |
| Spectral Data | MS, IR, 1H NMR, 13C NMR, Raman data are available. | [9] |
Chemical Reactivity and Applications
The primary reactivity of 2-thiophenecarbonyl chloride stems from the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. This reactivity is fundamental to its role in organic synthesis.
Nucleophilic Acyl Substitution
2-Thiophenecarbonyl chloride readily undergoes nucleophilic addition-elimination reactions with a variety of nucleophiles (e.g., alcohols, amines, water).[10] The carbonyl carbon is attacked by the nucleophile, leading to a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form a new acyl compound. This reaction is crucial for creating amide and ester linkages, which is a cornerstone of its application in building complex molecular frameworks for therapeutic agents.[10]
Applications in Drug Development and Agrochemicals
2-Thiophenecarbonyl chloride is a key building block in the synthesis of numerous commercially important compounds:
-
Pharmaceuticals: It is used in the preparation of diuretics and as an intermediate for anticoagulants like Rivaroxaban.[1][2][11][12] It is also employed in synthesizing substituted pyridines that act as selective GPR119 agonists.[1][2]
-
Agrochemicals: It serves as a crucial raw material in the manufacturing of the nematicide tioxazafen.[12][13] Its derivatives are also used to create other herbicides and fungicides.[11]
-
Material Science: The postfunctionalization of single-walled carbon nanotubes (SWCNTs) has been studied using 2-thiophenecarbonyl chloride.[1][2] The unique electronic properties of the thiophene ring are valuable in developing advanced materials such as organic semiconductors.
Experimental Protocols
Several methods exist for the synthesis of 2-thiophenecarbonyl chloride, each with distinct advantages depending on the available starting materials and desired scale.
Synthesis from 2-Thiophenecarboxylic Acid
This is a common laboratory-scale preparation involving the chlorination of the corresponding carboxylic acid using thionyl chloride.
Methodology:
-
Combine 2-thiophenecarboxylic acid (e.g., 63.1 g, 493 mmol) and ethyl acetate (B1210297) (208 g) in a 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Purge the system with nitrogen.[14]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.2 mL).[14]
-
Heat the mixture to 65°C with stirring.[14]
-
Slowly add thionyl chloride (e.g., 67.2 g, 565 mmol) via the addition funnel. The reaction is exothermic, and the temperature may drop to around 58°C. Vent the evolved gases (SO₂ and HCl) to a trap containing an aqueous NaOH solution.[14]
-
Maintain the reaction at this temperature for approximately 2.5 hours, monitoring for completion (e.g., by GC/MS).[14]
-
After the reaction is complete, fit the flask with a distillation head and add a stabilizer such as 4-Methoxyphenol.[14]
-
Perform vacuum distillation, first removing the solvent and excess thionyl chloride at a lower vacuum (approx. 60-125 mmHg).[14]
-
Increase the vacuum (approx. 4 mmHg) to distill the product, 2-thiophenecarbonyl chloride, which collects as a clear pale yellow oil at a vapor temperature of approximately 63°C.[14]
Synthesis from 2-Acetylthiophene (B1664040)
An alternative route begins with 2-acetylthiophene, which is converted to the acid chloride.
Methodology:
-
Prepare a solution of 2-acetylthiophene (1.0 mmol), pyridine (B92270) (0.20 mmol), and chlorobenzene (B131634) (0.35 mL) in a suitable reaction vessel.[1][14]
-
Slowly add disulfur (B1233692) dichloride (S₂Cl₂, 2.0 mmol) at room temperature with continuous stirring.[1][14]
-
Add sulfuryl chloride (SO₂Cl₂, 2.0 mmol) dropwise and continue stirring for an additional 30 minutes at room temperature.[1][14]
-
Heat the reaction mixture to 132°C and maintain this temperature for 14 hours.[1][14]
-
Upon completion, the product yield can be determined by methods such as 1H NMR analysis after dilution and addition of an internal standard.[1][14]
General Reaction Scheme: Acylation
The fundamental utility of 2-thiophenecarbonyl chloride is its ability to acylate nucleophiles.
Safety and Handling
2-Thiophenecarbonyl chloride is a hazardous substance that requires careful handling in a controlled laboratory environment.
-
Hazards: It causes severe skin burns and eye damage.[3][5] Inhalation may lead to corrosive injuries to the respiratory tract.[5] It is also a combustible liquid.[3][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and appropriate protective clothing.[3][4] Work should be conducted in a chemical fume hood to avoid inhalation of vapors.[4][15]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[3][4]
-
-
Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[4] The material is moisture-sensitive and should be stored under an inert atmosphere.[2][4]
References
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- 2. 2-Thiophenecarbonyl chloride CAS#: 5271-67-0 [m.chemicalbook.com]
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- 4. fishersci.com [fishersci.com]
- 5. 2-Thiophenecarbonyl chloride | C5H3ClOS | CID 78928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 【5271-67-0】 [jiuwuchem.com]
- 8. 2-Thiophenecarbonyl chloride 97 5271-67-0 [sigmaaldrich.com]
- 9. 2-Thiophenecarbonyl chloride(5271-67-0) MS spectrum [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. fishersci.com [fishersci.com]

